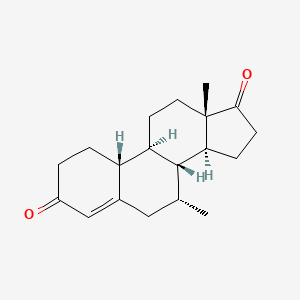
3,4-DIFLUORO-5-NITROPHENYLBORONIC ACID
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Difluoro-5-nitrophenylboronic acid is a chemical compound with the molecular formula C6H4BF2NO4 . It has a molecular weight of 202.91 . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for 3,4-Difluoro-5-nitrophenylboronic acid is 1S/C6H4BF2NO4/c8-4-1-3 (7 (11)12)2-5 (6 (4)9)10 (13)14/h1-2,11-12H . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
3,4-Difluoro-5-nitrophenylboronic acid has a density of 1.6±0.1 g/cm3 . Its boiling point is 373.5±52.0 °C at 760 mmHg . The compound has a molar refractivity of 39.5±0.4 cm3 . It has 5 H bond acceptors and 2 H bond donors .Wissenschaftliche Forschungsanwendungen
Suzuki-Miyaura Cross-Coupling Reactions
The compound is used as a reagent in Suzuki-Miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling process, which allows the formation of carbon-carbon bonds by the reaction of organoboron compounds with organic halides .
Synthesis of Honokiol Analogs
3,4-Difluoro-5-nitrophenylboronic acid is involved in the synthesis of honokiol analogs . Honokiol is a natural product isolated from the bark and seed cones of Magnolia officinalis, which has been shown to exhibit a variety of biological activities, including anti-cancer, anti-inflammatory, and anti-oxidative effects .
Homo-Coupling Reactions
This compound is also used in homo-coupling reactions . In organic chemistry, homo-coupling is a coupling between two identical partners, for example, two identical aryl halides or two identical alkynes .
Enantioselective Borane Reduction of Trifluoroacetophenone
It is used in the enantioselective borane reduction of trifluoroacetophenone . This reaction is a type of reduction process that selectively produces one enantiomer of a chiral molecule over the other .
Synthesis of Liquid Crystalline Fluorobiphenylcyclohexenes and Difluoroterphenyls
The compound is used to make novel liquid crystalline fluorobiphenylcyclohexenes and difluoroterphenyls by palladium-catalyzed cross-couplings . These compounds have potential applications in the field of liquid crystal displays .
Synthesis of o-Phenylphenols
It is also used in the synthesis of o-phenylphenols . These compounds are potent leukotriene B4 receptor agonists . Leukotriene B4 is a potent inflammatory mediator, and its receptor is a potential target for the treatment of inflammatory diseases .
Safety and Hazards
The compound is classified as a skin irritant (Category 2) and an eye irritant (Category 2A). It may cause respiratory irritation (Category 3). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of 3,4-DIFLUORO-5-NITROPHENYLBORONIC ACID can be achieved through a multi-step reaction pathway that involves the introduction of fluorine and nitro groups to a phenylboronic acid derivative.", "Starting Materials": [ "Phenylboronic acid", "3,4-Difluoroaniline", "Nitric acid", "Hydrochloric acid", "Sodium nitrite", "Sodium bicarbonate", "Sodium hydroxide", "Methanol", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: Nitration of 3,4-difluoroaniline with nitric acid in the presence of hydrochloric acid to yield 3,4-difluoro-5-nitroaniline", "Step 2: Reduction of 3,4-difluoro-5-nitroaniline with sodium nitrite and sodium bicarbonate in water to yield 3,4-difluoro-5-nitrophenylamine", "Step 3: Reaction of 3,4-difluoro-5-nitrophenylamine with phenylboronic acid in the presence of sodium hydroxide in methanol to yield 3,4-difluoro-5-nitrophenylboronic acid", "Step 4: Isolation and purification of 3,4-difluoro-5-nitrophenylboronic acid by crystallization from a suitable solvent such as diethyl ether" ] } | |
CAS-Nummer |
158178-36-0 |
Molekularformel |
C7H4BF5O3 |
Molekulargewicht |
241.908 |
IUPAC-Name |
[2,3-difluoro-4-(trifluoromethoxy)phenyl]boronic acid |
InChI |
InChI=1S/C7H4BF5O3/c9-5-3(8(14)15)1-2-4(6(5)10)16-7(11,12)13/h1-2,14-15H |
InChI-Schlüssel |
PZEDUBGEXJWKJW-UHFFFAOYSA-N |
SMILES |
B(C1=C(C(=C(C=C1)OC(F)(F)F)F)F)(O)O |
Synonyme |
3,4-DIFLUORO-5-NITROPHENYLBORONIC ACID |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




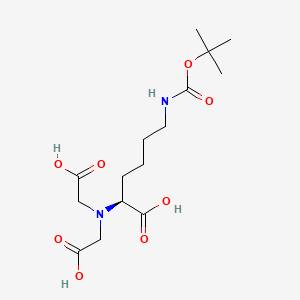
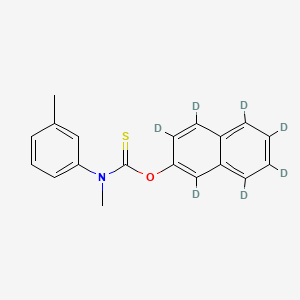
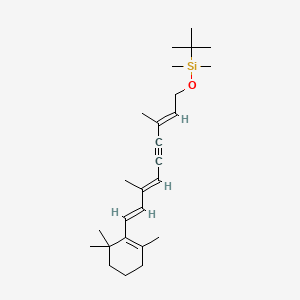
![1,3,3-Trimethyl-2-[(1E,3E)-3-methyl-6-(trimethylsilyl)-1,3-hexadien-5-yn-1-yl]-cyclohexene](/img/structure/B583402.png)
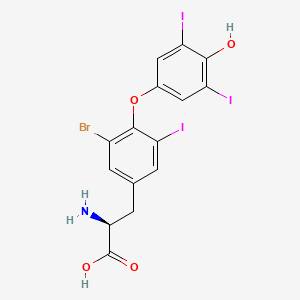

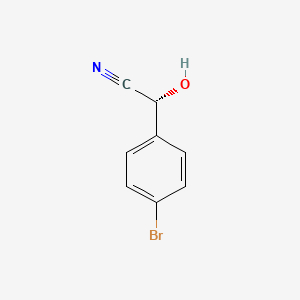
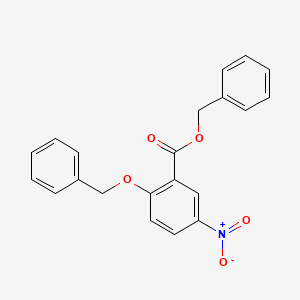
![1-Phenoxy-4-[1,1,2,2-tetrafluoro-2-(4-phenoxyphenyl)ethyl]benzene](/img/structure/B583413.png)
![Spiro[1,4-diazabicyclo[3.2.0]heptane-3,1'-cyclopropane]](/img/structure/B583414.png)
![Ethyl 2-[(2,2-dimethylpropanoyl)oxy]benzoate](/img/structure/B583416.png)
![Ochratoxin B-[d5]](/img/structure/B583418.png)
